molecular formula C9H14ClNO3S B1378771 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride CAS No. 1461715-32-1

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride

Cat. No. B1378771
M. Wt: 251.73 g/mol
InChI Key: YQHUVWISAHUGSF-UHFFFAOYSA-N
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Description

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H14ClNO3S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride consists of 9 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride are not detailed in the search results, apart from its molecular weight which is 251.73 .

Scientific Research Applications

Asymmetric Synthesis

Sulfonyl chlorides, including structures similar to "1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride," are utilized in the efficient asymmetric synthesis of β-sultams through cyclization processes. The reported methodology, which involves aza-Michael addition, highlights the compound's role in synthesizing structurally complex and optically active molecules (Enders & Wallert, 2002).

Sulfonylation/Cyclization Reactions

The visible-light-induced sulfonylation/cyclization of vinyl azides using sulfonyl chlorides demonstrates an innovative approach to construct C–S bonds and facilitate the formation of complex heterocyclic structures. This method emphasizes the versatility of sulfonyl chlorides in enabling new bond-forming reactions under mild conditions (Mao et al., 2018).

Novel Synthesis Methods

Research on new synthesis methods for alkane- and arylsulfonyl chlorides by oxidation of thiols and disulfides with chlorine dioxide provides insights into more efficient, high-yield processes for producing sulfonyl chlorides. Such advancements are crucial for the large-scale production of sulfonyl chloride derivatives used in various applications, including pharmaceuticals and agrochemicals (Lezina et al., 2011).

Antibacterial Agents

The synthesis and evaluation of N-sulfonated derivatives of piperazine as potential antibacterial agents illustrate the pharmaceutical applications of sulfonyl chloride derivatives. Such studies indicate the potential of sulfonyl chloride-based compounds in developing new therapeutic agents against bacterial infections (Abbasi et al., 2020).

Iodine-Promoted Radical Cyclization

Iodine-promoted radical cyclization reactions of enynes with sulfonyl hydrazides, resulting in sulfonylated products, showcase the compound's role in facilitating diverse chemical transformations. This method allows for the efficient synthesis of functionalized sulfones, underlining the importance of sulfonyl chlorides in organic and medicinal chemistry (Zheng et al., 2016).

Safety And Hazards

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride is classified as a dangerous substance. The precautionary statements include P260, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, and P501. The hazard statements include H335 and H314 .

properties

IUPAC Name

1-(cyclopentanecarbonyl)azetidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3S/c10-15(13,14)8-5-11(6-8)9(12)7-3-1-2-4-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHUVWISAHUGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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